molecular formula C13H13ClN2 B6309896 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% CAS No. 2301169-23-1

8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99%

Cat. No. B6309896
CAS RN: 2301169-23-1
M. Wt: 232.71 g/mol
InChI Key: BVNQQIMZQGEONB-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% (AENCH) is a synthetic, low molecular weight compound that has been used in a variety of scientific research applications. AENCH is a white crystalline solid, soluble in water and ethanol, and is relatively stable under normal laboratory conditions. It is a valuable compound for researchers due to its wide range of applications in biochemical and physiological studies, as well as its ability to be synthesized in a relatively simple and cost-effective manner.

Scientific Research Applications

8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various drugs on the body, as well as to study the effects of toxins on cells and tissues. In addition, 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% has been used to study the effects of hormones and other signaling molecules on the body. It has also been used to study the effects of various environmental pollutants on the body.

Mechanism of Action

The exact mechanism of action of 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% is still not fully understood. However, it is believed that 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% binds to certain proteins in the body, such as receptors and enzymes, and alters their activity. This binding can cause changes in the activity of these proteins, which can result in changes in the body’s biochemical and physiological processes.
Biochemical and Physiological Effects
8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% has been shown to have a variety of biochemical and physiological effects. It has been shown to alter the activity of certain enzymes, which can result in changes in the body’s metabolism. It has also been shown to affect the activity of certain hormones, which can result in changes in the body’s endocrine system. In addition, 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% has been shown to have an effect on the nervous system, which can result in changes in behavior.

Advantages and Limitations for Lab Experiments

8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under normal laboratory conditions. In addition, it has a wide range of applications in biochemical and physiological studies. However, 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% also has some limitations. It is not suitable for use in studies of long-term effects, as it is not able to remain in the body for an extended period of time.

Future Directions

There are a number of potential future directions for research involving 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99%. One potential direction is to further study its mechanism of action and its effects on the body. In addition, further research could be conducted on the effects of 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% on various diseases and disorders, as well as its potential uses as a therapeutic agent. Furthermore, further research could be conducted on the effects of 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% on the environment, as well as its potential uses as an environmental pollutant. Finally, further research could be conducted on the synthesis of 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99%, to improve its cost-effectiveness and to develop new methods for its production.

Synthesis Methods

8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99% can be synthesized through a two-step procedure, beginning with the reaction of 1-aminoethylnaphthalene-2-carbonitrile with hydrochloric acid. This reaction produces a salt of the desired compound, which is then purified and crystallized to produce 8-(1R)-1-Aminoethylnaphthalene-2-carbonitrile hydrochloride, 98%, ee 99%. The synthesis process is relatively simple and cost-effective, making it an attractive option for researchers.

properties

IUPAC Name

8-[(1R)-1-aminoethyl]naphthalene-2-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2.ClH/c1-9(15)12-4-2-3-11-6-5-10(8-14)7-13(11)12;/h2-7,9H,15H2,1H3;1H/t9-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNQQIMZQGEONB-SBSPUUFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=C1C=C(C=C2)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=C1C=C(C=C2)C#N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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